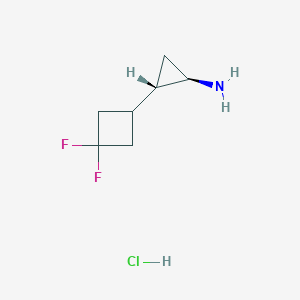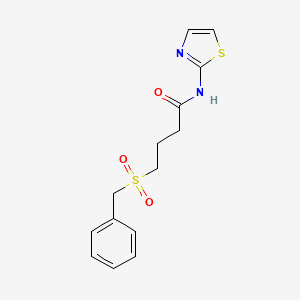
4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzylsulfonyl group could be introduced via a sulfonylation reaction . The thiazole ring could be formed via a cyclization reaction . The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylsulfonyl and thiazol-2-yl groups are likely to be planar due to the presence of conjugated pi systems. The butanamide chain would have a more flexible structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine . The thiazole ring could potentially be involved in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic benzylsulfonyl and thiazol-2-yl groups could contribute to its UV-visible absorption spectrum .科学的研究の応用
Synthesis and Biological Applications
Synthesis of Cyclic Sulfonamides : Greig et al. (2001) discussed the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This chemistry is relevant for creating histamine H3 receptor antagonists, showcasing the compound's role in developing therapeutic agents [Greig, Tozer, & Wright, 2001].
Drug Design for CDK2 Inhibitors : Vulpetti et al. (2006) leveraged structure-based drug design to discover potent CDK2 inhibitors, starting from a similar thiazole compound. This research indicates the utility of thiazole derivatives in designing selective inhibitors for cancer therapy [Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006].
Analytical Chemistry Applications
- Determination of Thiols and Disulfides : Toyo’oka et al. (1988) developed a method for the simultaneous determination of thiols and disulfides, highlighting the importance of related sulfonamide compounds in analytical methodologies [Toyo’oka, Uchiyama, Saito, & Imai, 1988].
Anticonvulsant Agents
- Development of Anticonvulsant Agents : Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. This research demonstrates the potential of such compounds in developing treatments for epilepsy [Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012].
Photodynamic Therapy
- Photodynamic Therapy (PDT) : Pişkin, Canpolat, & Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds showed high singlet oxygen quantum yield, indicating their potential as photosensitizers in cancer treatment [Pişkin, Canpolat, & Öztürk, 2020].
Antimicrobial and Antitubercular Agents
- Development of Antimicrobial and Antitubercular Agents : Suresh Kumar, Prasad, & Chandrashekar (2013) explored the synthesis and evaluation of novel sulfonyl derivatives as antimicrobial and antitubercular agents. These studies highlight the role of thiazole-based sulfonyl derivatives in combating infectious diseases [Suresh Kumar, Prasad, & Chandrashekar, 2013].
Angiotensin II Antagonists
- Oral Angiotensin II Antagonists : Ashton et al. (1994) prepared and tested dihydrotriazolone derivatives with sulfonyl groups as angiotensin II antagonists. These compounds showed potent activity against the AT1 receptor subtype, contributing to the development of treatments for hypertension [Ashton, Chang, Flanagan, Hutchins, Naylor, Chakravarty, Patchett, Greenlee, Chen, & Faust, 1994].
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been reported to interact with primary aromatic amines (paas), which are a class of persistent and highly toxic organic pollutants .
Mode of Action
It is known that similar compounds can interact with their targets through hydrogen bonding interactions . This interaction can lead to changes in the target’s function, potentially altering its activity.
Biochemical Pathways
Similar compounds have been reported to affect the fluorescence properties of certain molecules, suggesting a potential impact on biochemical signaling pathways .
Result of Action
Similar compounds have been reported to exhibit high sensitivity and selectivity for detecting certain molecules, suggesting a potential use in diagnostic applications .
Action Environment
Similar compounds have been reported to exhibit high stability, suggesting that they may be resistant to various environmental conditions .
特性
IUPAC Name |
4-benzylsulfonyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-13(16-14-15-8-9-20-14)7-4-10-21(18,19)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKXLRFJBIQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)
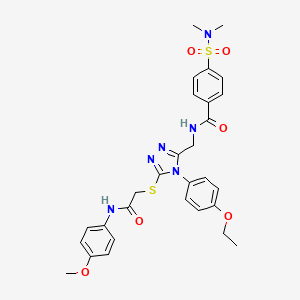
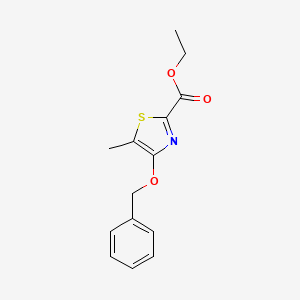
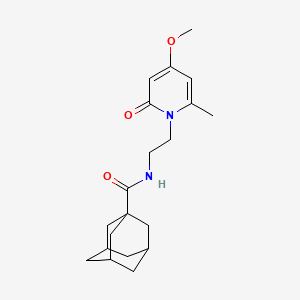
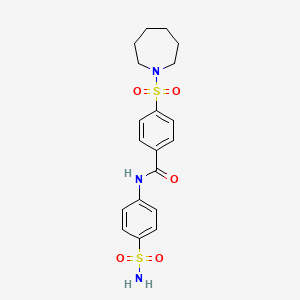
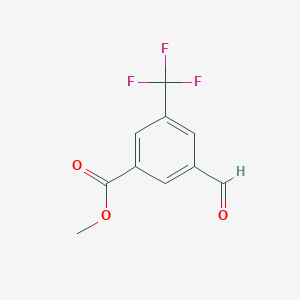
![2-((7-isopentyl-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2958224.png)

![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)
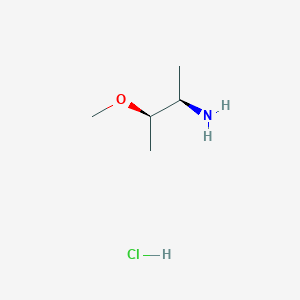
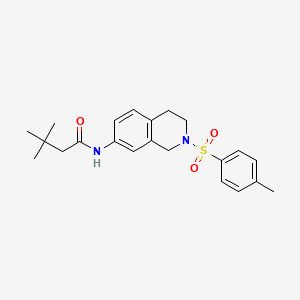
![6-[(3,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2958232.png)
![6-(2,5-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2958233.png)
